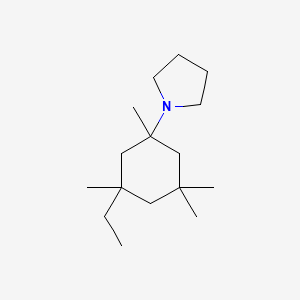
Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-: is a substituted pyrrolidine derivative. Pyrrolidine itself is a cyclic secondary amine with a five-membered ring structure. The compound features a unique substitution pattern, which includes an ethyl group and multiple methyl groups on a cyclohexyl ring, making it a highly branched and sterically hindered molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
- Pyrrolidine derivatives can be synthesized via the reaction of primary amines with diols, catalyzed by iridium complexes .
- Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
- Acid-promoted synthesis from N-carbamate-protected amino alcohols can also yield pyrrolidine derivatives .
-
Industrial Production Methods:
- Industrially, pyrrolidine is prepared by reacting 1,4-butanediol with ammonia at high temperatures (165–200°C) and pressures (17–21 MPa) in the presence of cobalt and nickel oxide catalysts supported on alumina .
- The reaction is carried out in a continuous tube reactor, and the product is purified through multistage purification and distillation .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation can yield N-oxides.
- Reduction can produce fully saturated amines.
- Substitution can result in N-alkyl or N-acyl pyrrolidines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolidine derivatives often involves their interaction with biological targets such as enzymes or receptors. The unique substitution pattern of Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- allows it to fit into specific binding sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved .
Comparison with Similar Compounds
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrroline: A partially saturated derivative of pyrrole with one double bond.
Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen.
Uniqueness:
- The unique substitution pattern of Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-, particularly the presence of multiple methyl groups and an ethyl group on the cyclohexyl ring, distinguishes it from other pyrrolidine derivatives. This steric hindrance can influence its reactivity and binding properties, making it a valuable compound in specific applications .
Properties
CAS No. |
685088-12-4 |
|---|---|
Molecular Formula |
C16H31N |
Molecular Weight |
237.42 g/mol |
IUPAC Name |
1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C16H31N/c1-6-15(4)11-14(2,3)12-16(5,13-15)17-9-7-8-10-17/h6-13H2,1-5H3 |
InChI Key |
VZMMNFHWJMVOSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC(C1)(C)N2CCCC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
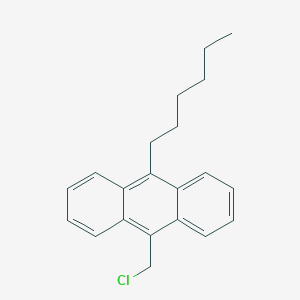
![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
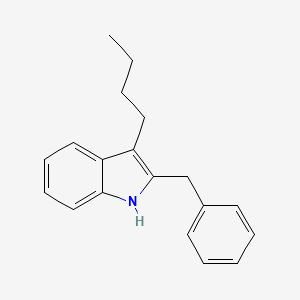

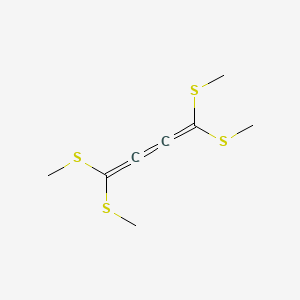
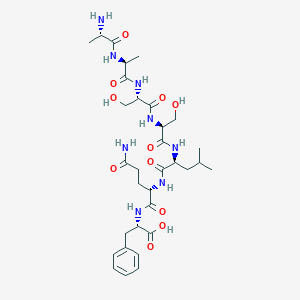
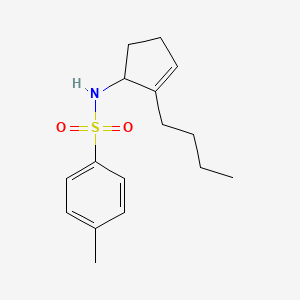
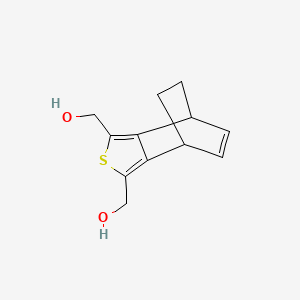
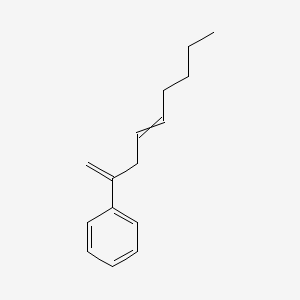
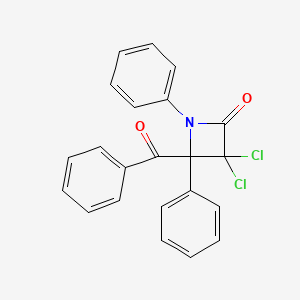
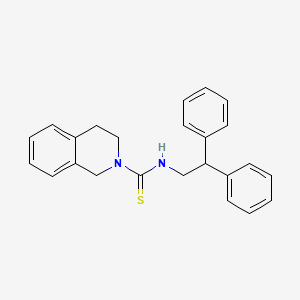
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
